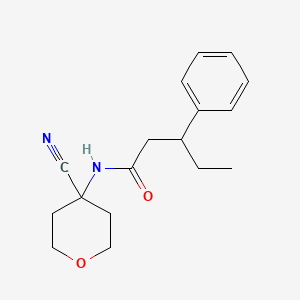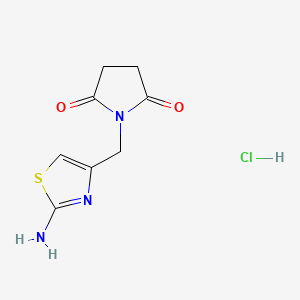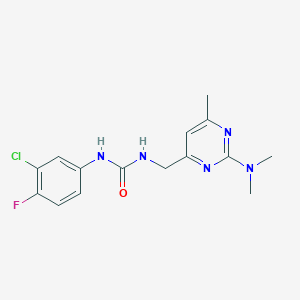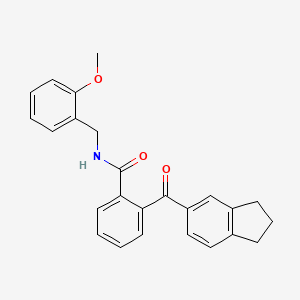
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of organic molecules known for their complex molecular structures and diverse chemical properties. These compounds often exhibit significant potential in various applications due to their unique molecular arrangements and functional groups.
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step chemical reactions, often starting from readily available or specifically designed precursors. For instance, Gabriele et al. (2006) described a novel synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines to synthesize dihydrobenzo[d]oxine and dihydro-2H-benzo[d]oxazine derivatives, showcasing the intricacies involved in constructing such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and NMR spectroscopy, plays a critical role in elucidating the spatial arrangement of atoms within a compound. The study by Sagar et al. (2018) on closely related benzamides highlights how different substituents on the benzamide ring influence molecular conformation and supramolecular aggregation, underlining the importance of structural analysis in understanding compound properties (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include substitution reactions, ring transformations, and tautomerism, among others. Yakushijin et al. (1981) explored the ring transformation of 2-furylcarbamates to 5-hydroxy-3-pyrrolin-2-ones, revealing how electronic and/or steric factors of substituents on the benzene ring affect the equilibrium between different tautomers (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystallography studies, like those mentioned by Quoc et al. (2019), provide insights into the solid-state structure and intermolecular interactions within the crystal lattice, affecting the compound's physical properties (Quoc et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, dictate the compound's interaction with other chemicals. Studies such as those by Beytur and Avinca (2021) on the electronic, nonlinear optical, and spectroscopic analysis of related heterocyclic compounds, offer comprehensive insights into the chemical behavior and potential applications of these molecules (Beytur & Avinca, 2021).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), similar in complexity to the compound , are pivotal in supramolecular chemistry. Their structure allows for self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of such molecules in creating advanced materials and therapeutic agents (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Environmental and Biological Impact Studies
Studies on various benzazole derivatives, which share structural features with the compound of interest, highlight their environmental persistence and potential for bioaccumulation. Research on these compounds' fate in aquatic environments and their endocrine-disrupting effects underscores the need for careful consideration of their ecological and health impacts (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Advanced Oxidation Processes for Degradation
The degradation of recalcitrant organic pollutants, including compounds structurally related to “2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide,” has been a significant area of research. Advanced oxidation processes (AOPs) are employed to break down these challenging compounds, with studies focusing on the kinetics, mechanisms, and by-products of degradation processes. This research is crucial for environmental remediation and understanding the environmental fate of complex organic molecules (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-23-12-5-2-7-20(23)16-26-25(28)22-11-4-3-10-21(22)24(27)19-14-13-17-8-6-9-18(17)15-19/h2-5,7,10-15H,6,8-9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGLAVOGVPHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
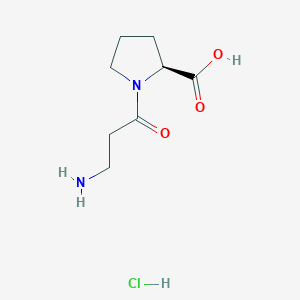
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
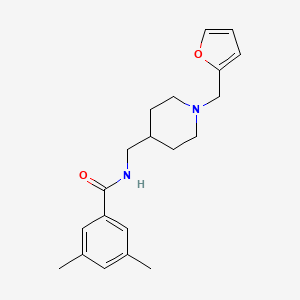
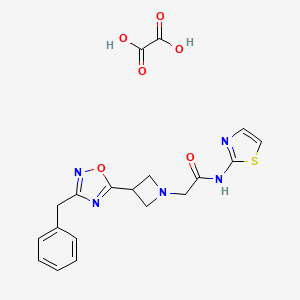
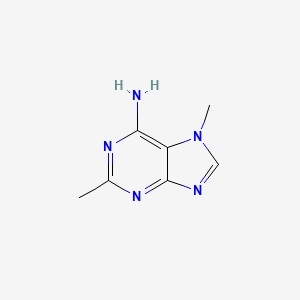
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
